molecular formula C13H10ClFO2 B6381302 3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% CAS No. 1261983-28-1

3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95%

Cat. No. B6381302
CAS RN: 1261983-28-1
M. Wt: 252.67 g/mol
InChI Key: GJSUAEGPPINFJJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% (3C5F4MPP) is an organic compound belonging to the class of phenols. It is a white crystalline solid with a melting point of 80-82°C and a boiling point of 300°C. It is insoluble in water, but soluble in many organic solvents. 3C5F4MPP has a wide range of applications in medicinal chemistry and materials science. In particular, it has been used as an intermediate for the synthesis of various pharmaceuticals, as a reagent for the preparation of polymers, and as a catalyst for organic reactions.

Scientific Research Applications

3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has been used as an intermediate in the synthesis of various pharmaceuticals and other bioactive compounds. It has been used in the synthesis of a series of novel antimalarial agents, as well as in the synthesis of a series of novel anticonvulsant drugs. It has also been used as a reagent in the synthesis of a series of novel antifungal agents, as well as in the synthesis of a series of novel anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% is not yet fully understood. However, it is believed that its reactivity is due to its ability to form hydrogen bonds with other molecules, such as proteins and nucleic acids. This allows it to interact with and modify the structure of these molecules, thus affecting their biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% are not yet fully understood. However, it has been shown to have antimicrobial activity against a variety of bacteria and fungi, as well as antifungal activity against certain species of yeast. It has also been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% in laboratory experiments is its relatively low cost and ease of synthesis. It is also highly soluble in organic solvents, which makes it easy to handle and use in a variety of reactions. However, it is important to note that 3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% can be toxic if inhaled or ingested, and should therefore be handled with care.

Future Directions

The potential of 3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% as a drug intermediate, reagent, and catalyst is yet to be fully explored. Future research should focus on the development of more efficient and cost-effective synthetic methods for its production, as well as on the elucidation of its mechanism of action. Additionally, further studies should be conducted to investigate its potential as an antimicrobial, antifungal, and antioxidant agent. Finally, further research should be conducted to explore the potential of 3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% as a drug delivery system and its potential applications in other areas of medicinal chemistry.

Synthesis Methods

3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% can be synthesized by the reaction of 3-chloro-4-fluorophenol and 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out in a polar solvent, such as acetonitrile, at a temperature of 70-80°C. The yield of the reaction is typically in the range of 80-90%.

properties

IUPAC Name

3-chloro-5-(3-fluoro-4-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-3-2-8(6-12(13)15)9-4-10(14)7-11(16)5-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSUAEGPPINFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685988
Record name 5-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol

CAS RN

1261983-28-1
Record name [1,1′-Biphenyl]-3-ol, 5-chloro-3′-fluoro-4′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261983-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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